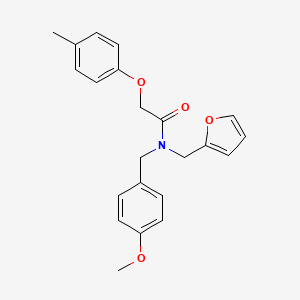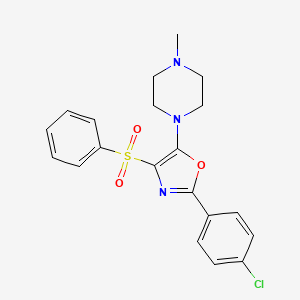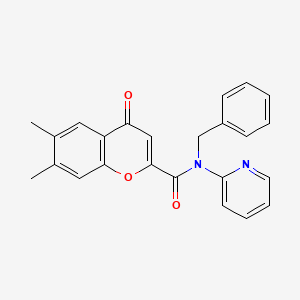![molecular formula C21H21FN2O3 B11396388 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide](/img/structure/B11396388.png)
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPOP , is a synthetic compound with an intriguing structure. Let’s break it down:
- The benzamide portion consists of a benzene ring attached to an amide functional group (CONH₂).
- The pentyloxy group (C₅H₁₁O) is an alkoxy substituent, meaning it contains a pentyl (five-carbon) chain attached to an oxygen atom.
- The oxazole ring (C₃H₂N₂O) is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes: The synthesis of FPOP involves several steps. One common approach is through the reaction of 4-fluorobenzoyl chloride with 3-amino-5-(pentyloxy)-1,2-oxazole. The resulting intermediate is then treated with ammonia to form the final compound.
Reaction Conditions:Step 1: Formation of 3-amino-5-(pentyloxy)-1,2-oxazole
Step 2: Ammonolysis
Industrial Production: While FPOP is not widely produced industrially, its synthesis can be scaled up using similar methods. Optimization of reaction conditions and purification steps would be necessary for large-scale production.
Chemical Reactions Analysis
FPOP can undergo various reactions:
Oxidation: The benzamide portion may undergo oxidation, leading to the formation of corresponding benzoic acid derivatives.
Substitution: The pentyloxy group can be replaced by other functional groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents include strong acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
Scientific Research Applications
FPOP’s diverse biological activities make it an interesting compound for research:
Antiviral: Some indole derivatives (similar to FPOP) exhibit antiviral properties.
Anti-inflammatory: Indole-based compounds have shown anti-inflammatory effects.
Anticancer: Further studies are needed to explore FPOP’s potential in cancer therapy.
Mechanism of Action
The exact mechanism of FPOP remains an active area of investigation. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
FPOP’s uniqueness lies in its combination of benzamide, oxazole, and pentyloxy moieties. Similar compounds include other indole derivatives, such as 4-fluorophenyl-substituted oxadiazoles .
Properties
Molecular Formula |
C21H21FN2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C21H21FN2O3/c1-2-3-4-13-26-18-11-7-16(8-12-18)21(25)23-20-14-19(24-27-20)15-5-9-17(22)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,23,25) |
InChI Key |
GPGIWWMKEDWGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396313.png)
![ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396321.png)
![5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396328.png)
![5-ethyl-7-methyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11396331.png)

![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396353.png)

![5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11396363.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396366.png)
![N-benzyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11396374.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-methylphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11396379.png)

![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11396393.png)
